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molecular formula C15H12N2O2 B2443966 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 4937-75-1

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2443966
M. Wt: 252.273
InChI Key: VIWZECRAKPJMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668282

Procedure details

2-Furoyl chloride (0.49 ml) is added to a solution of the 1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 1, 710 mg), triethylamine (0.80 ml), and THF (20.0 ml) at 0°. The mixture is stirred for 1.5 hr at 0° and for 2 hr at 20°-25°. The mixture was diluted with aq. sodium bicarbonate and extracted with ethyl acetate and chloroform several times. The organic phases are combined, dried with magnesium sulfate, concentrated, and recrystallized from hot ethyl acetate to give the title compound, mp 229°-230° ; IR (mineral oil) 2954, 2925, 1684, 1648, 1504, 1474, 1391, 1373 and 756 cm-1 ; NMR (CDCl3) 8.53, 7.39, 7.1-7.25, 6.85-7.05, 6.45 and 4.59 δ; MS (m/z) 242 and 95.
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].C([N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[NH:20][C:19](=[O:27])[CH2:18]1)(=O)C1C=CC=CC=1.C(N(CC)CC)C.C1COCC1>C(=O)(O)[O-].[Na+]>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[NH:20][C:19](=[O:27])[CH2:18]1)=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
0.49 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
710 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(NC2=CC=CC=C12)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hr at 0° and for 2 hr at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and chloroform several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N1CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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